CGP 78608 hydrochloride CGP 78608 hydrochloride CGP 78608 hydrochloride is a hydrochloride that is the monohydrochloride salt of CGP 78608. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a prodrug, a NMDA receptor antagonist and an anticonvulsant. It is a conjugate base of a CGP 78608(1+).
Brand Name: Vulcanchem
CAS No.: 1135278-54-4
VCID: VC0004364
InChI: InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1
SMILES: CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Molecular Formula: C11H14BrClN3O5P
Molecular Weight: 414.58 g/mol

CGP 78608 hydrochloride

CAS No.: 1135278-54-4

Inhibitors

VCID: VC0004364

Molecular Formula: C11H14BrClN3O5P

Molecular Weight: 414.58 g/mol

CGP 78608 hydrochloride - 1135278-54-4

CAS No. 1135278-54-4
Product Name CGP 78608 hydrochloride
Molecular Formula C11H14BrClN3O5P
Molecular Weight 414.58 g/mol
IUPAC Name [(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride
Standard InChI InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1
Standard InChIKey MZQQZBPMRPDKTB-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Canonical SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
Description CGP 78608 hydrochloride is a hydrochloride that is the monohydrochloride salt of CGP 78608. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a prodrug, a NMDA receptor antagonist and an anticonvulsant. It is a conjugate base of a CGP 78608(1+).
Synonyms Alternative Name: PAMQX
PubChem Compound 24978530
Last Modified Nov 11 2021
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